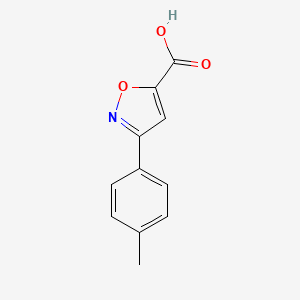

3-(4-Methylphenyl)isoxazole-5-carboxylic acid

Overview

Description

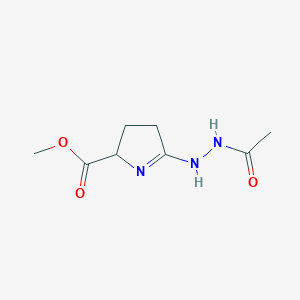

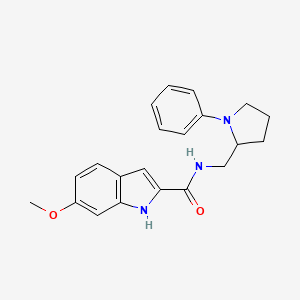

3-(4-Methylphenyl)isoxazole-5-carboxylic acid, also known as MIPC, is an organic compound that is used in a variety of scientific applications. It is a white, crystalline solid that is soluble in water, ethanol, and other organic solvents. MIPC has a melting point of 95-97 °C and a boiling point of 315-317 °C. It is a versatile compound that can be used in the synthesis of other compounds, as a reagent in biochemical and physiological studies, and in various lab experiments.

Scientific Research Applications

Synthesis and Reactivity

The synthesis and chemical reactivity of derivatives of 3-(4-Methylphenyl)isoxazole-5-carboxylic acid have been a significant area of research. Studies have detailed the synthesis of various isoxazole and oxazole carboxylic acids derivatives, highlighting their importance as intermediates in producing target chemicals or bio-pharmacologically active compounds. For instance, isoxazole-4-carboxylic acid derivatives have been synthesized through domino isoxazole-isoxazole isomerization, showcasing the versatility of these compounds in preparative chemistry. Similarly, functional 3-Arylisoxazoles have been developed from the reaction of aryl nitrile oxides and enolates of carbonyl compounds, leading to pharmacologically active isoxazoles (Serebryannikova et al., 2019), (Vitale & Scilimati, 2013).

Precursor for Advanced Synthesis

Researchers have explored the bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate, revealing its potential as a precursor for advanced synthesis. This compound can lead to 3-aryl-5-formyl-isoxazole-4-carboxylate, which serves as a substrate for synthesizing isoxazole-fused heterocycles (Roy et al., 2004).

Biological Applications

Several studies have documented the potential biological applications of isoxazole derivatives. The synergetic effect observed with isoxazole and isothiazole derivatives of comenic acid in combination with antitumor drugs highlights their relevance in chemotherapy, particularly for brain tumors. Additionally, isoxazolyl- and isothiazolylcarbamides derived from accessible isoxazol-3-carboxylic acids have shown significant antitumor activity, indicating their potential as medicinal compounds. These findings underline the significance of isoxazole derivatives in advancing medical research and drug development (Kletskov et al., 2018), (Potkin et al., 2014).

properties

IUPAC Name |

3-(4-methylphenyl)-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-7-2-4-8(5-3-7)9-6-10(11(13)14)15-12-9/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHISGBCCUGZEEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylphenyl)isoxazole-5-carboxylic acid | |

Synthesis routes and methods

Procedure details

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2449823.png)

![Methyl 4-[(4-chloro-1,3-benzothiazol-7-yl)carbamoyl]benzoate](/img/structure/B2449836.png)

![5-((4-Ethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2449840.png)

![[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2449842.png)